

# Barasertib clinical trial phase I II results

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## Compound Focus: Barasertib

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## Barasertib Clinical Trial Data at a Glance

Trial Phase	Patient Population	Dosing Regimen	Key Efficacy Findings	Key Safety Findings	Source / Citation
Phase II	Elderly (≥60 yrs) with acute myeloid leukemia (AML) [1]	Barasertib: 1200 mg as a 7-day continuous IV infusion every 28 days. Control: LDAC (Low-Dose Cytarabine) [1]	<b>OCRR*</b> : 35.4% (Barasertib) vs 11.5% (LDAC); P<0.05. <b>Median OS</b> : 8.2 months (Barasertib) vs 4.5 months (LDAC) [1]	Most common AEs: <b>stomatitis (71%)</b> , <b>febrile neutropenia (67%)</b> . Safety profile was manageable [1]	[1]
Phase I	Advanced solid tumors [2]	Regimen A: 48-hr continuous infusion every 14 days. Regimen B: Two 2-hr infusions on consecutive days, every 14 days [2]	No objective tumor responses observed. <b>Stable disease</b> achieved in 23% of patients [2]	<b>DLT</b> : Neutropenia. Common related AE was neutropenia (34% overall, G≥3) [2]	[2]
Phase I	Advanced solid tumors (with	2-hour IV infusion on Day 1 (21-day	Best responses: <b>1 partial response</b> ,	Most common related AEs: <b>fatigue</b>	[3]

Trial Phase	Patient Population	Dosing Regimen	Key Efficacy Findings	Key Safety Findings	Source / Citation
	nanoparticle AZD2811, an active moiety of Barasertib) [3]	cycle) or Days 1 & 4 (28-day cycle), with G-CSF support at higher doses [3]	<b>23 stable disease</b> (45.1% of patients) [3]	<b>(27.3%)</b> at lower doses, <b>neutropenia (37.9%)</b> at higher doses. Neutropenia was an on-target AE [3]	

\*OCRR: Objective Complete Response Rate (Complete Response + confirmed CR with incomplete hematological recovery) [1].

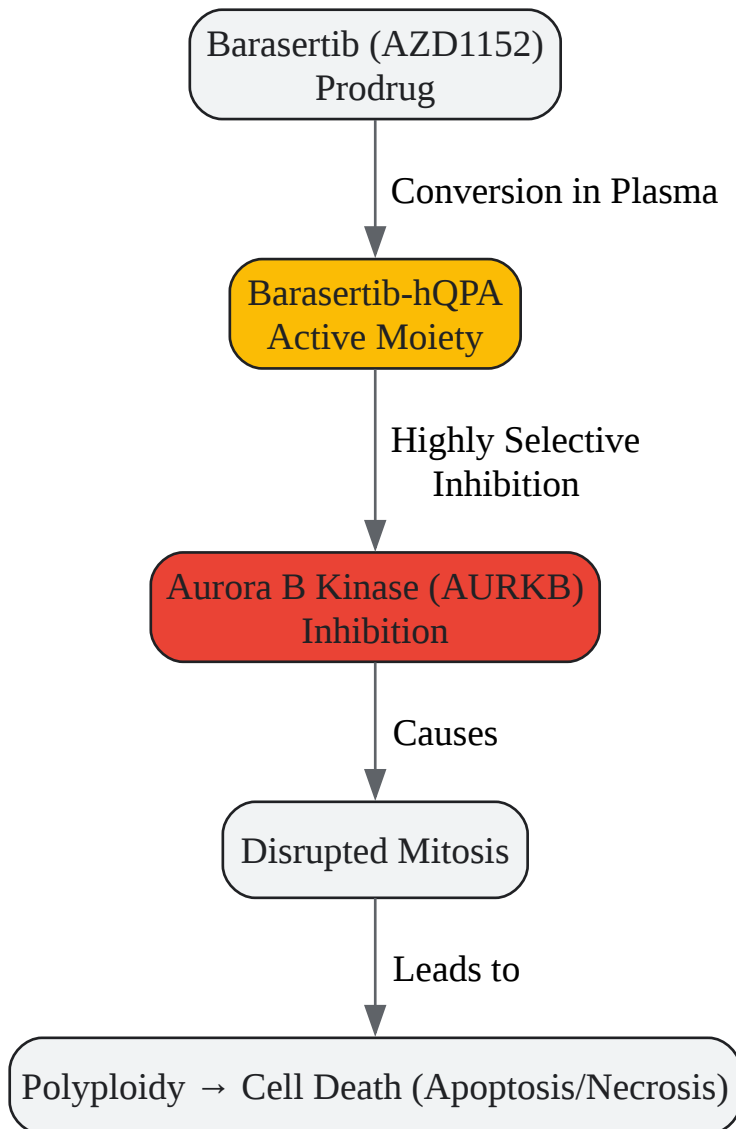
## Experimental Protocols in Clinical Trials

For the key clinical studies cited, here are the core methodological details:

- **Phase II Study in AML (Efficacy & Safety vs. LDAC) [1]:**
  - **Design:** Open-label, randomized, multicenter, Phase II study. Patients were randomized in a 2:1 ratio to receive either **barasertib** or LDAC.
  - **Patients:** Aged  $\geq 60$  years with newly diagnosed AML, unsuitable for intensive induction chemotherapy.
  - **Endpoints:** The primary endpoint was Objective Complete Response Rate (OCRR). Secondary endpoints included overall survival (OS), duration of response, and safety.
  - **Assessments:** Response was assessed via bone marrow aspirates and peripheral blood samples, reviewed by a blinded independent central review. Safety was assessed via adverse events (AEs), lab parameters, and electrocardiograms, graded per NCI CTCAE v3.0.
- **Phase I Study in Solid Tumors (Dose Finding) [2]:**
  - **Design:** Phase I, dose-escalation trial to determine the maximum-tolerated dose (MTD) and safety.
  - **Patients:** Adults with advanced solid malignancies.
  - **Dosing:** Two schedules were tested: a 48-hour continuous infusion and two 2-hour infusions on consecutive days, both in 28-day cycles.
  - **Endpoints:** Primary objectives were safety, tolerability, and MTD. Dose-limiting toxicities (DLTs) were defined based on hematological and non-hematological toxicities during the first cycle.

## Mechanism of Action and Drug Profile

To understand the clinical findings, it's helpful to consider the drug's underlying biology.



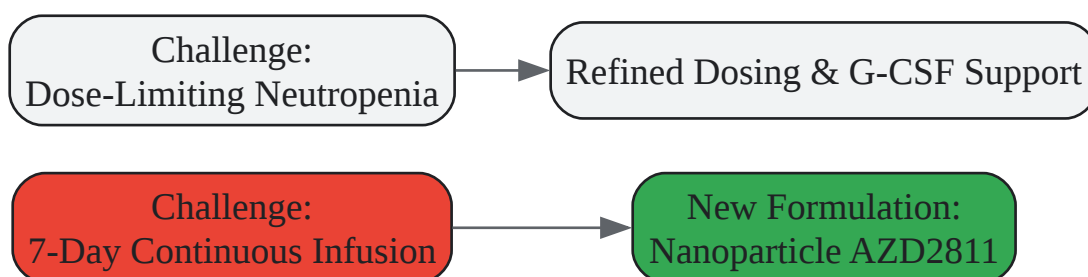
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- **Drug Profile:** **Barasertib** is a **prodrug** that is rapidly converted in the blood to its active form, **barasertib-hQPA** [4] [5].
- **Primary Target:** The active moiety is a **highly potent and selective inhibitor of Aurora B kinase (AURKB)**, with significantly greater selectivity over Aurora A kinase [4] [3].
- **Mechanistic Consequences:** Aurora B kinase is crucial for correct chromosome segregation and cytokinesis during mitosis [3]. Its inhibition leads to:
  - Cell cycle arrest and the formation of cells with multiple nuclei (polyploidy) [3] [5].

- Ultimately, the cell is directed toward **mitotic catastrophe**, resulting in **apoptosis (programmed cell death) or necrosis** [5].
- **On-Target Toxicity:** This mechanism explains the primary toxicity observed in clinical trials. Since Aurora B kinase is essential for cell division, its inhibition predictably causes **myelosuppression, particularly neutropenia**, which was the dose-limiting toxicity in multiple studies [2] [3].

## Future Development and Considerations

The clinical development of **barasertib** highlights both its potential and its challenges.



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- **Formulation Improvement:** The requirement for a **7-day continuous intravenous infusion** and the significant hematological toxicity limited **barasertib**'s utility [3]. This led to the development of **AZD2811**, a nanoparticle-encapsulated form of the active drug, which allows for extended drug exposure with a much shorter (2-hour) infusion [3].
- **Safety Management:** Later-phase trials incorporated the use of **granulocyte colony-stimulating factor (G-CSF)** as prophylaxis to manage the on-target neutropenia, making the therapy more manageable [3].
- **Exploration in Other Cancers:** Preclinical studies have shown that **barasertib** can also inhibit the growth of metastatic melanoma cells, both as a single agent and in combination with chemotherapy, suggesting a broader potential application beyond AML [5].

In summary, **barasertib** demonstrated clear antitumor activity in elderly patients with AML, though its use was associated with significant hematological toxicities. Its development illustrates a rational path from target identification to addressing clinical challenges through novel formulations and supportive care.

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## References

1. Stage I of Phase II study assessing efficacy, safety and ... [pmc.ncbi.nlm.nih.gov]
2. Phase I study of barasertib (AZD1152), a selective inhibitor ... [pubmed.ncbi.nlm.nih.gov]
3. Safety, tolerability, and pharmacokinetics of Aurora kinase ... [nature.com]
4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
5. Aurora kinase B inhibition reduces the proliferation of metastatic... [translational-medicine.biomedcentral.com]

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